molecular formula C11H12F2O2 B8033182 4-(Cyclopentyloxy)-2,3-difluorophenol

4-(Cyclopentyloxy)-2,3-difluorophenol

Cat. No.: B8033182
M. Wt: 214.21 g/mol
InChI Key: YCJUKVONSGZJGR-UHFFFAOYSA-N
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Description

Structure and Nomenclature 4-(Cyclopentyloxy)-2,3-difluorophenol is a fluorinated phenolic compound characterized by a cyclopentyl ether group at the para position and fluorine atoms at the ortho and meta positions of the aromatic ring. Its molecular formula is C₁₁H₁₂F₂O₂, with a calculated molecular weight of 226.21 g/mol. The compound’s unique structure combines the electron-withdrawing effects of fluorine substituents with the steric and hydrophobic contributions of the cyclopentyl group, making it a candidate for applications in materials science and sensor technology .

Post-synthetic modifications, such as hydrosilylation, may further integrate the compound into polymeric matrices (e.g., PMFOS) for gas-sensing applications .

Properties

IUPAC Name

4-cyclopentyloxy-2,3-difluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c12-10-8(14)5-6-9(11(10)13)15-7-3-1-2-4-7/h5-7,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJUKVONSGZJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C(=C(C=C2)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-2,3-difluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-difluorophenol and cyclopentanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenol group.

    Etherification: The deprotonated phenol is then reacted with cyclopentyl bromide or cyclopentyl chloride to form the cyclopentyloxy ether linkage.

Industrial Production Methods

In an industrial setting, the production of 4-(Cyclopentyloxy)-2,3-difluorophenol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-2,3-difluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form corresponding alcohols.

    Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

4-(Cyclopentyloxy)-2,3-difluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-2,3-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties
Substituent Acidity (pKa) Thermal Stability Lipophilicity (LogP)
Cyclopentyloxy Moderate High High
Butenyloxy Moderate Moderate Moderate
Benzyloxy Low Moderate High
tert-Butyldimethylsilyloxy Low High Very High

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